7-Xylosylpaclitaxel;Taxol-7-xyloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Xylosylpaclitaxel, also known as Taxol-7-xyloside, is a derivative of paclitaxel, a well-known chemotherapeutic agent. Paclitaxel is extracted from the bark of the Pacific yew tree and is widely used for its antineoplastic activity. 7-Xylosylpaclitaxel retains the core structure of paclitaxel but has an additional xylosyl group attached, which can influence its biological activity and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Xylosylpaclitaxel typically involves the glycosylation of paclitaxel. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the xylosyl group to the hydroxyl group at the 7-position of paclitaxel. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of 7-Xylosylpaclitaxel may involve large-scale enzymatic glycosylation processes, utilizing bioreactors and optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and scalable, ensuring consistent production of the compound for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: 7-Xylosylpaclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can affect the xylosyl group or other functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, potentially modifying the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
7-Xylosylpaclitaxel has a wide range of scientific research applications, including:
Chemistry: It is used to study the effects of glycosylation on the chemical properties and reactivity of paclitaxel derivatives.
Biology: Researchers investigate its interactions with cellular components, such as microtubules, to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit microtubule disassembly and induce apoptosis in cancer cells.
Industry: It is used in the development of novel drug formulations and delivery systems to enhance the efficacy and bioavailability of paclitaxel derivatives .
Mechanism of Action
7-Xylosylpaclitaxel exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits the disassembly of microtubules, leading to the stabilization of the microtubule network. As a result, the compound disrupts the normal function of microtubules, which are essential for cell division. This disruption induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of the apoptosis inhibitor protein Bcl-2 and the stimulation of tumor necrosis factor-α release .
Comparison with Similar Compounds
Paclitaxel: The parent compound from which 7-Xylosylpaclitaxel is derived. It also binds to tubulin and inhibits microtubule disassembly.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetics and clinical applications.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cell lines .
Uniqueness: 7-Xylosylpaclitaxel is unique due to the presence of the xylosyl group, which can influence its solubility, stability, and biological activity. This modification may enhance its therapeutic potential and reduce side effects compared to other taxane derivatives .
Properties
Molecular Formula |
C52H59NO18 |
---|---|
Molecular Weight |
986.0 g/mol |
IUPAC Name |
[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,44?,48?,50-,51+,52-/m1/s1 |
InChI Key |
ZVEGOBHUZTXSFK-JSXILTKZSA-N |
Isomeric SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.